BMS-986205 (BMS-986205) is a potent, selective, oral, once-daily inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [, , , ] IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to kynurenine. [, ] IDO1 is overexpressed in many types of cancers and by antigen-presenting dendritic cells in the tumor microenvironment (TME). [, ] This overexpression leads to an increased production of kynurenine, which suppresses the activity and proliferation of T cells and natural killer (NK) cells, thus suppressing the immune system's ability to control tumor growth. [, , , , ] BMS-986205 acts by binding to IDO1 and blocking the kynurenine pathway, thereby promoting anti-tumor immunity. [, , , , , , , , , , , ]
Optimization of IDO1 inhibitors: While BMS-986205 has shown promise in clinical trials, there is ongoing research to develop more potent and selective IDO1 inhibitors with improved pharmacological properties, including better oral bioavailability, favorable pharmacokinetic profiles, and reduced potential for drug interactions. [, , , , ]
The synthesis of linrodostat involves several key steps that highlight its complex chemical structure. The synthetic route begins with a Suzuki coupling reaction between a vinyl boronic acid and a chloroquinoline derivative to form an intermediate compound. This intermediate undergoes hydrogenation to maintain the integrity of the quinoline structure while avoiding over-reduction .
Subsequent steps include hydrolysis to yield a ketone, followed by a diastereoselective reduction which produces a trans-alcohol. The alcohol is then mesylated to facilitate further reactions. A one-pot process involving mesylate displacement with di-tert-butyl malonate leads to the formation of linrodostat's core structure .
Linrodostat's molecular structure can be described by its chemical formula and its molecular weight of approximately 343.83 g/mol. The compound features a quinoline core linked to an aryl amide group, which is critical for its biological activity. The structural arrangement allows for specific interactions with IDO1, including hydrogen bonding and π-stacking interactions that enhance its binding affinity .
Linrodostat primarily acts through the inhibition of indoleamine 2,3-dioxygenase 1, which catalyzes the conversion of tryptophan to kynurenine. This reaction is crucial in regulating immune responses, particularly in tumor environments where IDO1 activity can lead to immune suppression. By inhibiting this enzyme, linrodostat disrupts the production of kynurenine, thereby enhancing T-cell activity against tumors .
The compound's reactivity can be characterized by its ability to form stable complexes with IDO1 through non-covalent interactions such as hydrogen bonds and hydrophobic interactions .
Linrodostat exerts its effects by binding to the active site of indoleamine 2,3-dioxygenase 1. This binding prevents the enzyme from catalyzing its substrate (tryptophan), leading to decreased levels of kynurenine in the system. The reduction in kynurenine levels is significant as it restores T-cell function and promotes anti-tumor immunity .
Linrodostat exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties are critical for its development as an oral therapeutic agent and influence its pharmacokinetics and pharmacodynamics .
Linrodostat's primary application lies in cancer therapy, particularly as an adjunct treatment to enhance the efficacy of existing immunotherapies such as immune checkpoint inhibitors. Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a promising candidate for clinical trials aimed at various malignancies where immune evasion is prevalent .
Additionally, ongoing research continues to explore linrodostat’s potential in other therapeutic areas related to immune modulation and chronic inflammatory diseases.
IDO1 catalyzes the rate-limiting step in the kynurenine pathway, oxidizing L-tryptophan to N-formylkynurenine, subsequently metabolized to immunosuppressive kynurenine metabolites [2] [4]. This enzymatic activity creates a tumor microenvironment conducive to immune evasion through two primary mechanisms:
IDO1 overexpression occurs in diverse cancers (colorectal, breast, melanoma, NSCLC) and correlates with poor prognosis. Its expression is upregulated by inflammatory cytokines (IFN-γ, TNF-α), immune checkpoint molecules (CTLA-4, PD-1), and oncogenic pathways (JAK/STAT, NF-κB) [2] [4]. This establishes IDO1 as a critical node in tumor-mediated immunosuppression, independent of established checkpoints like PD-1/PD-L1.
The therapeutic targeting of IDO1 has evolved through distinct pharmacological generations:
Table 1: Evolution of IDO1 Inhibitors in Oncology
Generation | Representative Agents | Key Characteristics | Clinical Outcomes |
---|---|---|---|
First-gen | 1-Methyl-D-tryptophan | Low potency, non-specific | Limited clinical activity |
Second-gen | Epacadostat, Navoximod | Reversible inhibitors, improved specificity | Mixed Phase II results; failed Phase III (ECHO-301) |
Third-gen | Linrodostat | Irreversible inhibition, sub-nM potency | Ongoing trials in combo regimens |
Early compounds like Epacadostat showed promise in Phase I/II trials but failed in the Phase III ECHO-301 melanoma trial when combined with pembrolizumab, revealing limitations in reversible inhibition kinetics [2]. This spurred development of irreversible inhibitors with improved pharmacodynamics. Concurrently, peptide vaccines and PROTAC-based degraders emerged as alternative strategies to overcome compensatory IDO1 upregulation observed with catalytic inhibitors [2] [4].
Linrodostat (BMS-986205, ONO-7701) represents a third-generation IDO1 inhibitor characterized by its irreversible mechanism and high potency. Key milestones include:
Table 2: Linrodostat’s Preclinical Profile vs. Key Competitors
Parameter | Linrodostat | Epacadostat | Navoximod (GDC-0919) |
---|---|---|---|
IC₅₀ (IDO1) | 1.1 nM | 10-100 nM | 75 nM |
Mechanism | Irreversible | Reversible | Reversible |
TDO Inhibition | >2,000 nM IC₅₀ | Moderate | Moderate |
Kynurenine Reduction | >90% sustained | 50-80% transient | 40-60% transient |
Linrodostat entered clinical testing across multiple cancer types (bladder, HNSCC, melanoma, NSCLC) based on robust preclinical immunomodulatory data showing enhanced T cell activation and reduced Treg infiltration in tumor models when combined with anti-PD-1 therapy [5] [7]. Its pharmacokinetic profile supports once-daily oral dosing, facilitating clinical deployment [1] [8]. Ongoing Phase III trials focus on combination regimens, particularly with nivolumab (anti-PD-1) in bladder cancer and NSCLC [5] [7].
Table 3: Active Clinical Development Programs for Linrodostat
Clinical Trial Identifier | Phase | Combination Partner | Indication(s) | Status |
---|---|---|---|---|
NCT03361891 | III | Nivolumab | Bladder cancer | Recruiting |
NCT03386929 | III | Nivolumab ± Ipilimumab | NSCLC | Active |
NCT04060862 | I/II | Nivolumab + Chemotherapy | Solid tumors | Ongoing |
The molecular structure of Linrodostat features a quinoline scaffold linked to a chiral cyclohexylpropanamide core, optimized for binding within IDO1's hydrophobic active site near the heme iron [1] [3] [8]. Its mesylate salt form (CAS 2221034-29-1) enhances solubility for formulation development [3].
Chemical Identifiers of Linrodostat
Future research directions include biomarker identification to predict IDO1-dependent tumors and rational combinations with chemotherapy, radiotherapy, or emerging immune targets. PROTAC-based IDO1 degraders represent a next-generation approach beyond catalytic inhibition [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7